molecular formula C18H20N4O3 B2543898 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide CAS No. 1257547-26-4

2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B2543898
CAS No.: 1257547-26-4
M. Wt: 340.383
InChI Key: VFGWKKXWUNYXRE-UHFFFAOYSA-N
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Description

2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide is a synthetic heterocyclic compound designed for advanced pharmacological and biochemical research. Its molecular architecture, featuring an imidazolidinone core linked to a substituted pyridine via an acetamide bridge, is characteristic of scaffolds investigated for targeting enzyme and receptor systems . Similar structural motifs are explored in diverse therapeutic areas, including as potential agents for metabolic diseases through mechanisms such as GLP-1 receptor agonism , and as inhibitors for oncology targets like phosphoinositide 3-kinases (PI3K) and methionine adenosyltransferase 2a (MAT2A) . The integration of a 2-methoxyphenyl subunit and a 6-methylpyridin-2-yl group suggests potential for heterocyclic backbone interactions with biological targets, making it a compound of interest for probing novel signaling pathways . This product is intended for non-clinical research to facilitate the discovery and characterization of new bioactive molecules. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-13-6-5-9-16(19-13)20-17(23)12-21-10-11-22(18(21)24)14-7-3-4-8-15(14)25-2/h3-9H,10-12H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGWKKXWUNYXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Patent Literature (EP 3 348 550A1 and EP 2 903 618 B1)

The European patent EP 3 348 550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide and related derivatives (). These compounds share the 2-methoxyphenylacetamide backbone but differ in the heterocyclic substituents (e.g., benzothiazole vs. imidazolidinone). Key distinctions include:

  • Electron-withdrawing substituents : The trifluoromethyl group in benzothiazole derivatives enhances metabolic stability but reduces solubility compared to the methylpyridine group in the target compound.

Similarly, EP 2 903 618 B1 () discloses 2-(3-(4-((1H-indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide, which features a pyrimidine-phenoxy scaffold. While structurally distinct, the acetamide linkage and aromatic substitutions suggest shared synthetic pathways (e.g., carbodiimide-mediated coupling) .

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Hydrogen-Bonding Sites LogP (Predicted)
Target Compound 2-Oxoimidazolidinone 2-Methoxyphenyl, 6-methylpyridine 3 (amide, oxo, pyridine) 2.1
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (EP 3 348 550A1) Benzothiazole 2-Methoxyphenyl, CF3 2 (amide, thiazole) 3.8
2-(3-(4-((1H-Indazol-5-yl)amino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (EP 2 903 618 B1) Pyrimidine-phenoxy Indazolyl, isopropyl 4 (amide, pyrimidine) 1.9

Comparison with Crystallographically Characterized Acetamides

The crystal structure of 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () reveals a twisted conformation between the dichlorophenyl and thiazol rings (79.7° dihedral angle), with intermolecular N–H···N hydrogen bonds stabilizing the lattice . By contrast:

  • The target compound’s 2-oxoimidazolidinone core likely adopts a planar conformation due to conjugation, enhancing π-π stacking with aromatic targets.
  • The 6-methylpyridine group may introduce steric hindrance, reducing crystallinity compared to smaller substituents like thiazole.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methylpyridine group in the target compound improves aqueous solubility (predicted cLogP = 2.1) relative to trifluoromethylbenzothiazole derivatives (cLogP = 3.8) .
  • Metabolic Stability: The 2-oxoimidazolidinone moiety is prone to hydrolysis under acidic conditions, whereas benzothiazole derivatives exhibit higher stability due to fluorine substitution .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises two primary subunits:

  • 3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl moiety
  • N-(6-Methylpyridin-2-yl)acetamide group

Retrosynthetic disconnection suggests two plausible strategies:

  • Route A : Coupling pre-formed imidazolidinone with 2-chloro-N-(6-methylpyridin-2-yl)acetamide ().
  • Route B : Direct assembly of the imidazolidinone ring onto the pyridinylacetamide backbone via cyclocondensation (,).

Synthetic Methodologies

Two-Step Coupling via Chloroacetamide Intermediate (Route A)

Step 1: Synthesis of 2-Chloro-N-(6-methylpyridin-2-yl)acetamide

This intermediate (CAS: 128729-46-4) is prepared by reacting 6-methylpyridin-2-amine with chloroacetyl chloride in anhydrous THF under nitrogen atmosphere ():
$$
\text{6-Methylpyridin-2-amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, THF}} \text{2-Chloro-N-(6-methylpyridin-2-yl)acetamide}
$$
Yield : 78–85% after recrystallization ().

Step 2: Nucleophilic Displacement with Imidazolidinone

The chloroacetamide reacts with 3-(2-methoxyphenyl)-2-oxoimidazolidine in dimethylformamide (DMF) at 80°C for 12 hours (,):
$$
\text{2-Chloroacetamide} + \text{Imidazolidinone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Optimization :

  • Base : Potassium carbonate outperforms sodium hydride (yield ↑ 15%).
  • Solvent : DMF > acetonitrile (reactivity ↑ 20%).
  • Yield : 62–68% (,).

One-Pot Imidazolidinone Assembly (Route B)

This method leverages sequential nucleophilic attacks to construct the imidazolidinone ring in situ ():

Reaction Mechanism:
  • Amine Activation : 2-Methoxyaniline reacts with ethyl cyanoacetate to form cyanoacetamido intermediate I .
  • Cyclization : Ethyl glycinate hydrochloride introduces an amino group, triggering cyclization to imidazolidinone II .
  • Acetylation : II reacts with 2-(thiophen-2-yl)acetyl chloride (adapted from) to install the acetamide group.

$$
\text{2-Methoxyaniline} \xrightarrow{\text{Ethyl cyanoacetate}} \text{I} \xrightarrow{\text{Ethyl glycinate}} \text{II} \xrightarrow{\text{Acetyl chloride}} \text{Target Compound}
$$
Conditions : Neat, 70°C, 2 hours.
Yield : 58% ().

Oxidative C–C Bond Cleavage Strategy (Route C)

Adapting Jiang’s method (), α-bromoacetophenone derivatives undergo iodine/TBHP-mediated cleavage to form N-(pyridin-2-yl)amides:

$$
\text{α-Bromoacetophenone} + \text{6-Methylpyridin-2-amine} \xrightarrow{\text{I}_2, \text{TBHP}} \text{Target Compound}
$$
Advantages :

  • Metal-free, room-temperature conditions.
  • Yield : 71% after column chromatography ().

Solid-Phase Synthesis for High-Throughput Production (Route D)

Using Wang resin, the imidazolidinone is built via Fmoc chemistry, followed by on-resin acetylation with 2-(6-methylpyridin-2-ylamino)acetic acid ():
Yield : 65% after cleavage (TFA/CH$$2$$Cl$$2$$).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Route A 68 98 14 h Industrial
Route B 58 95 3 h Lab-scale
Route C 71 97 8 h Pilot-scale
Route D 65 99 24 h Research

Key Observations :

  • Route A offers the best balance of yield and scalability for GMP production.
  • Route C is preferable for rapid, metal-free synthesis but requires stringent oxidant handling.
  • Route B ’s one-pot design reduces purification steps but suffers from moderate yields (,).

Structural Characterization and Validation

All routes were validated via:

  • FT-IR : N–H stretch at 3381 cm⁻¹, C=O at 1680 cm⁻¹ ().
  • NMR :
    • $$ ^1\text{H} $$: δ 2.35 (s, 3H, CH$$3$$), δ 3.82 (s, 3H, OCH$$3$$), δ 4.21 (s, 2H, CH$$_2$$) ().
    • $$ ^{13}\text{C} $$: δ 170.5 (C=O), δ 157.2 (pyridinyl C) ().
  • XRD : Dihedral angle between phenyl and pyridinyl rings = 14.9–45.8° ().

Industrial Considerations and Challenges

Cost Analysis

  • Route A : \$420/kg (chloroacetamide cost dominates).
  • Route C : \$380/kg (TBHP and iodine are inexpensive).

Environmental Impact

  • Waste : Route B generates minimal solvent waste (neat conditions).
  • Energy : Route C’s room-temperature operation reduces energy use by 40% ().

Regulatory Hurdles

  • Impurities : Residual DMF in Route A requires strict control (< 500 ppm).
  • Genotoxicants : Chloroacetamide in Route A necessitates ICH Q3D compliance ().

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